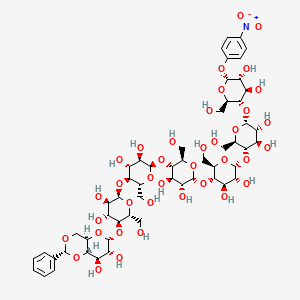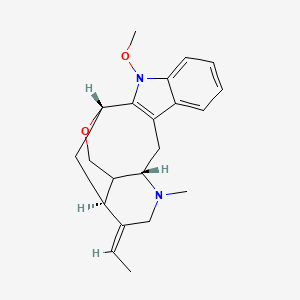
Polyquaternium-47
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polyquaternium-47 is a proprietary non-animal tested, ampholytic terpolymer . It is designed for superior wet hair combing and detangling properties and is used in both skin and hair care applications . Compatible with most anionic and amphoteric surfactants, this compound provides superior conditioning properties for products with extreme pH ranges . It imparts a smooth, velvety feel, reducing tightness after drying .
Synthesis Analysis
This compound is an aqueous solution of an amphoteric terpolymer consisting of acrylic acid, methacrylamidopropyl trimethyl ammonium chloride, and methyl acrylate . It is compatible with most anionic and amphoteric surfactants .Molecular Structure Analysis
This compound is a polymeric quaternary ammonium chloride formed by the polymerization of acrylic acid, methyl acrylate, and methacrylamidopropyl trimethyl ammonium chloride .Chemical Reactions Analysis
This compound is stable and compatible with most anionic and amphoteric surfactants . It provides superior conditioning properties for products with extreme pH ranges .Physical And Chemical Properties Analysis
This compound can exist as a solid or liquid . It is insoluble in water to soluble in water and is stable .Aplicaciones Científicas De Investigación
Electroplating Agent : Polyquaternium-2, a similar compound, has been used as a leveling agent in copper electroplating from acidic sulfate baths. It absorbs on the copper surface, forming an adsorption layer that inhibits copper electrodeposition and enables uniform copper deposits (Biao et al., 2016).
Cosmetic Applications : Polyquaternium-10, another related compound, is used in cosmetics as a conditioner, thickener, and emollient. It's adsorbed by keratinous surfaces and has shown a low degree of toxicity in animal tests (International Journal of Toxicology, 1988).
Ophthalmic Preservative : Polyquaternium-1 has been used as a preservative in ophthalmic preparations, particularly in disinfecting solutions for contact lenses and artificial tear products (He Yan-li, 2011).
Antimicrobial Agent : Polyquaternium-1's effectiveness as a biocide in contact lens disinfecting solutions has been studied, indicating its action against the cytoplasmic membrane of Serratia marcescens (Codling et al., 2004).
Hair Conditioning Polymer : Polyquaternium-74 is used in hair conditioning, demonstrating benefits in detangling, shine enhancement, and buildup reduction in shampoos (Leroy, 2008).
Analysis in Cosmetics : A method for the determination of polyquaternium polymers in cosmetics, such as shampoos, using potentiometric titration was developed (Anderson et al., 2019).
Antimicrobial Nanostructures : Silver-polyquaternium nanoparticles, specifically silver-PQ-46, have shown enhanced antimicrobial activity, suggesting potential use in ophthalmic devices (Chundoo et al., 2019).
Hair Fiber Applications : Polyquaternium-7, used in cosmetic formulations, has been observed to accumulate on hair fibers, improving hair surface appearance as seen in SEM and AFM analyses (Monteiro et al., 2003).
Antibacterial Applications : Polyquaternium-2 showed significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus, with low toxicity to mammalian cells (Kumar et al., 2016).
Ultrafiltration in Metal Recovery : Polyquaternium-6 was used as a complexing agent in the ultrafiltration process for metal recovery, such as rhenium and tungsten, from aqueous solutions (Zeng et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.C4H6O2.C3H4O2.ClH/c1-9(2)10(13)11-7-6-8-12(3,4)5;1-3-4(5)6-2;1-2-3(4)5;/h1,6-8H2,2-5H3;3H,1H2,2H3;2H,1H2,(H,4,5);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENPRCSQXGNPCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)C.COC(=O)C=C.C=CC(=O)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
197969-51-0 |
Source


|
| Record name | Polyquaternium 47 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197969-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197969-51-0 |
Source


|
| Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1), polymer with methyl 2-propenoate and 2-propenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B1180757.png)
